2,3-Difluoro-6-(trifluoromethoxy)benzonitrile
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Overview
Description
2,3-Difluoro-6-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)benzonitrile typically involves the use of 1,2,3-trifluoro-6-nitrobenzene as a starting material. The process includes several steps, such as nitration, reduction, and substitution reactions, to introduce the desired functional groups . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethoxy group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2,3-Difluoro-6-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2,3-Difluoro-6-(trifluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a potent agent in various chemical and biological processes .
Comparison with Similar Compounds
- 2,3-Difluorobenzonitrile
- 2,6-Difluorobenzonitrile
- 2,3,6-Trifluorobenzonitrile
Comparison: This group enhances the compound’s stability and reactivity, making it more versatile in various research and industrial contexts .
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLKHNEJCICDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C#N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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